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Compound of Interest

4-chloro-3-methylphenyl 2-
Compound Name:
nitrobenzoate

Cat. No. B4780569

Executive Summary

4-Chloro-3-methylphenyl 2-nitrobenzoate is an aromatic ester synthesized through the
condensation of 4-chloro-3-methylphenol (p-chlorocresol) and 2-nitrobenzoic acid (activated as
the acid chloride).

This molecule represents a classic example of "steric locking" in organic design. The ortho-nitro
group on the benzoate ring creates significant torsional strain, forcing the carbonyl system out
of coplanarity with the benzene ring. Simultaneously, the phenolic moiety contributes a
hydrophobic, electron-withdrawing core (Cl) flanked by a steric bulk (Me).

Key Applications:
o Qualitative Analysis: Crystalline derivative for the identification of p-chlorocresol.

o Medicinal Chemistry: Pro-drug scaffold investigation (hydrolysis releases the antiseptic
chlorocresol).

o Agrochemicals: Structural analog to diphenyl ether herbicides (e.g., Bifenox).

Structural Architecture
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Molecular Connectivity
The molecule consists of two substituted phenyl rings linked by a central ester (
) bridge.

» Ring A (Benzoate Moiety): A phenyl ring substituted at the ortho (2-) position with a nitro (

) group.

¢ Ring B (Phenolic Moiety): A phenyl ring substituted at the meta (3-) position with a methyl
group and the para (4-) position with a chlorine atom.

Conformational Analysis & Steric Effects

The structural integrity of this molecule is defined by two critical steric interactions:

e The Ortho-Nitro Effect (Ring A): The nitro group at position 2 is bulky. To minimize steric
repulsion with the carbonyl oxygen of the ester, the carboxylate group rotates out of the
plane of Ring A. This deconjugation isolates the

-system of the benzene ring from the carbonyl, increasing the electrophilicity of the carbonyl
carbon (making it more susceptible to hydrolysis than the para-isomer).

» Phenolic Substitution (Ring B): The 3-methyl group is meta to the ester oxygen. While less
sterically demanding than an ortho substituent, it creates a localized hydrophobic pocket.
The 4-chloro group provides electronic stabilization via induction (

effect) while donating electron density back into the ring via resonance (

effect).

Predicted Molecular Geometry

e Bond Angle (Ester C-O-C): ~116-118° (Typical for aromatic esters).
o Torsion Angle (Nitro-Carbonyl): ~40-60° deviation from planarity due to the ortho-nitro group.

o Dipole Moment: High, driven by the nitro group and the ester functionality.
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Visualization: Structural Logic & Synthesis

The following diagram illustrates the retrosynthetic disconnection and the steric forces
governing the molecule's final 3D conformation.
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Caption: Reaction pathway showing the convergence of the phenolic nucleophile and acid
chloride electrophile, highlighting the steric factors in the final product.

Synthesis Protocol

Objective: Synthesis of 4-chloro-3-methylphenyl 2-nitrobenzoate via Schotten-Baumann
esterification.

Reagents & Materials

Reagent Role Equiv. Notes
4-Chloro-3- "Chlorocresol"; MP:
Substrate 1.0
methylphenol 64—66°C.
2-Nitrobenzoyl Kinetic acylating
. Reagent 11
chloride agent.
Acts as HCI
Pyridine Solvent/Base 2.0 scavenger and
catalyst.

Dichloromethane

Solvent - Anhydrous.
(DCM)
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Step-by-Step Methodology

e Preparation: In a dry 100 mL round-bottom flask, dissolve 1.42 g (10 mmol) of 4-chloro-3-
methylphenol in 20 mL of anhydrous DCM.

e Activation: Add 1.6 mL (20 mmol) of pyridine. Cool the solution to 0°C using an ice bath.

» Addition: Dropwise, add a solution of 2.04 g (11 mmol) of 2-nitrobenzoyl chloride dissolved in
10 mL DCM. Caution: Exothermic reaction.

o Reflux: Allow the mixture to warm to room temperature, then reflux gently for 2 hours to
ensure completion (monitor by TLC, Mobile Phase: 20% EtOAc/Hexane).

o Work-up:
o Wash the organic layer with 1M HCI (2 x 20 mL) to remove excess pyridine.
o Wash with 5% NaHCOs (2 x 20 mL) to remove unreacted acid.
o Wash with Brine, dry over anhydrous Naz2SOa4, and concentrate in vacuo.
 Purification: Recrystallize the crude solid from Ethanol/Water (9:1).
o Expected Yield: 75-85%.

o Appearance: Off-white to pale yellow crystalline needles.

Characterization Profile (Validation)

To validate the structure, compare experimental data against these predicted spectroscopic
parameters.

Proton NMR ( -NMR, 400 MHz, )
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Shift (
Multiplicity Integration Assignment
ppm)
H-3 of Benzoate
8.05 — 7.95 Multiplet 1H (Ortho to
)
] Remaining Benzoate
7.80-7.60 Multiplet 3H
protons
Doublet ( H-5 of Phenol (Ortho
7.35 1H
Hz) to CI)
Doublet ( H-2 of Phenol (Ortho
7.05 1H
Hz) to Me/Ester)
dd (
6.95 1H H-6 of Phenol
Hz)
Methyl group (
2.38 Singlet 3H

)

Infrared Spectroscopy (FT-IR)

o Ester: 1745-1755 cm~1 (Shifted higher due to electron-withdrawing nitro group).

e Asymmetric: ~1535 cm~1.

e Symmetric: ~1350 cm~1.

e :~1090 cm™1.

Mass Spectrometry (EI-MS)

e Molecular lon (

): 291.03 (Calculated for
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)-

+ Base Peak: Often
150 (2-nitrobenzoyl cation) due to cleavage at the ester bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. p-Chlorocresol - Wikipedia [en.wikipedia.org]

2. industrialchemicals.gov.au [industrialchemicals.gov.au]

3. CLP, 3., PART 3: HARMONISED CLASSIFICATION AND LABELLING TABLE ::
ReachOnline [reachonline.eu]

4. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Technical Guide: Molecular Structure & Synthesis of 4-
Chloro-3-methylphenyl 2-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b4780569#molecular-structure-of-4-chloro-3-
methylphenyl-2-nitrobenzoate]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://en.wikipedia.org/wiki/P-Chlorocresol
https://www.industrialchemicals.gov.au/sites/default/files/2024-09/List%20of%20chemicals%20with%20high%20hazards%20for%20categorisation%20V3%20%5B460%20KB%5D.XLSX
https://reachonline.eu/clp/en/annex-vi-3.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Fsial%2Fc59203
https://en.wikipedia.org/wiki/P-Chlorocresol
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2FChlorocresol
https://pdf.benchchem.com/41/A_Comparative_Guide_to_Alternative_Reagents_for_4_Nitrobenzoyl_Chloride_in_Esterification.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com
https://www.benchchem.com/product/b4780569?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/P-Chlorocresol
https://www.industrialchemicals.gov.au/sites/default/files/2024-09/List%20of%20chemicals%20with%20high%20hazards%20for%20categorisation%20V3%20%5B460%20KB%5D.XLSX
https://reachonline.eu/clp/en/annex-vi-3.html
https://reachonline.eu/clp/en/annex-vi-3.html
https://pdf.benchchem.com/41/A_Comparative_Guide_to_Alternative_Reagents_for_4_Nitrobenzoyl_Chloride_in_Esterification.pdf
https://www.benchchem.com/product/b4780569#molecular-structure-of-4-chloro-3-methylphenyl-2-nitrobenzoate
https://www.benchchem.com/product/b4780569#molecular-structure-of-4-chloro-3-methylphenyl-2-nitrobenzoate
https://www.benchchem.com/product/b4780569#molecular-structure-of-4-chloro-3-methylphenyl-2-nitrobenzoate
https://www.benchchem.com/product/b4780569#molecular-structure-of-4-chloro-3-methylphenyl-2-nitrobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4780569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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